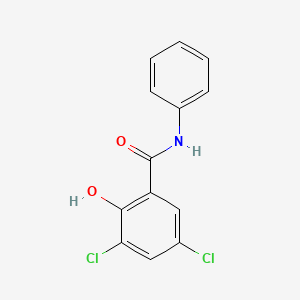
Isogambogic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isogambogic acid is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical plant found in Southeast Asia. This compound belongs to the class of caged xanthones and has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of isogambogic acid typically involves the extraction of organic components from the resin of Garcinia hanburyi. The process includes:
Isolation of Organic Components: The resin is dissolved in an organic solvent, and the organic components are isolated.
Crystallization: The isolated components are crystallized as their pyridinium salts.
Acidification: The pyridinium salts are acidified to isolate the free this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield by optimizing the crystallization and acidification steps. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isogambogic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Applications De Recherche Scientifique
Isogambogic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a natural dye in the textile industry.
Mécanisme D'action
Isogambogic acid exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibition of Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest.
Molecular Targets: It targets various molecular pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gambogic Acid: A closely related compound with similar pharmacological properties.
Neogambogic Acid: Another derivative with potent anticancer activity.
Celastrol: A compound with similar anti-inflammatory and anticancer properties.
Uniqueness
Isogambogic acid is unique due to its specific caged xanthone structure, which imparts distinct pharmacological properties. Its ability to selectively induce apoptosis and inhibit proliferation in cancer cells sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C38H44O8 |
|---|---|
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+ |
Clé InChI |
GEZHEQNLKAOMCA-LPYMAVHISA-N |
SMILES isomérique |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C |
SMILES canonique |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
gamboge acid gambogic acid gambogoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)


![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)


![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)


![4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE](/img/structure/B1230803.png)

